molecular formula C7H12ClNO B14628645 N-Hydroxycyclohexanecarboximidoyl chloride CAS No. 55278-53-0

N-Hydroxycyclohexanecarboximidoyl chloride

Cat. No.: B14628645
CAS No.: 55278-53-0
M. Wt: 161.63 g/mol
InChI Key: NNKVOGOHPCCQAQ-UHFFFAOYSA-N
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Description

N-Hydroxycyclohexanecarboximidoyl chloride is an organic compound with the molecular formula C7H12ClNO It is a derivative of cyclohexane, featuring a hydroxylamine group and a carboximidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxycyclohexanecarboximidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydroxylamine hydrochloride to form N-hydroxycyclohexanecarboxamide. This intermediate is then treated with thionyl chloride (SOCl2) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Scientific Research Applications

N-Hydroxycyclohexanecarboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxycyclohexanecarboximidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxylamine group can participate in hydrogen bonding and nucleophilic attacks, while the carboximidoyl chloride group can undergo nucleophilic substitution reactions . These interactions enable the compound to modify biological molecules and participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxycyclohexanecarboximidoyl chloride is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its aromatic or aliphatic counterparts. This uniqueness can influence its reactivity and applications in various fields .

Properties

IUPAC Name

N-hydroxycyclohexanecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKVOGOHPCCQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20787720
Record name N-Hydroxycyclohexanecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20787720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55278-53-0
Record name N-Hydroxycyclohexanecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20787720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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